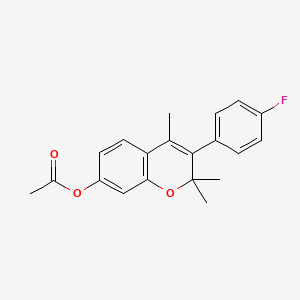
1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-3-(6-quinoxalinyl)urea is a quinoxaline derivative.
科学的研究の応用
Chemical Reactions and Derivatives
1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea has been studied in various chemical reactions and derivative formations. Şener et al. (2004) explored its reactions with NH nucleophiles to produce derivatives like quinoxaline, pyrimidine, and benzoylmalonic acid derivatives (Şener et al., 2004).
Supramolecular Gelators
Research by Braga et al. (2013) involved quinoline urea derivatives in the formation of Ag-complexes, examining their behavior as supramolecular gelators. They found specific quinoline urea derivatives capable of gelating mixed solvents when mixed with silver nitrate (Braga et al., 2013).
Biochemical Effects and Pharmaceutical Applications
Sadeghian-Rizi et al. (2018) highlighted the broad spectrum of biochemical effects and pharmaceutical applications of diaryl urea derivatives, which include quinoxalindione moiety. These compounds are significant in binding to various enzymes and receptors in biological systems (Sadeghian-Rizi et al., 2018).
Synthesis from Carboxylic Acids
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the synthesis of ureas, including 1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea, from carboxylic acids. This process involved a single-pot synthesis method, showcasing the compound's utility in chemical synthesis (Thalluri et al., 2014).
Nonlinear Optical Properties
Khalid et al. (2019) conducted a study on quinoline-based derivatives, including urea molecules, to explore their nonlinear optical (NLO) properties. This research is significant in understanding the electronic and NLO properties of such compounds (Khalid et al., 2019).
Antimicrobial Agents
Research by Holla et al. (2006) involved synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, indicating the compound's relevance in the development of new medicinal therapies (Holla et al., 2006).
Fluorescent Chemosensor
Jia et al. (2009) developed N-Phenyl-N’-(3-quinolinyl)urea as a chemosensor for fluoride ions, utilizing a proton transfer mechanism. This application is crucial in developing selective and sensitive detection methods for specific ions (Jia et al., 2009).
特性
製品名 |
1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea |
|---|---|
分子式 |
C17H16N4O2 |
分子量 |
308.33 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-quinoxalin-6-ylurea |
InChI |
InChI=1S/C17H16N4O2/c1-2-23-14-6-3-12(4-7-14)20-17(22)21-13-5-8-15-16(11-13)19-10-9-18-15/h3-11H,2H2,1H3,(H2,20,21,22) |
InChIキー |
CJZDEQNTXMKDDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2 |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



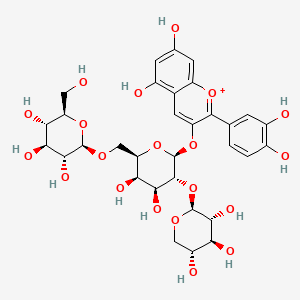
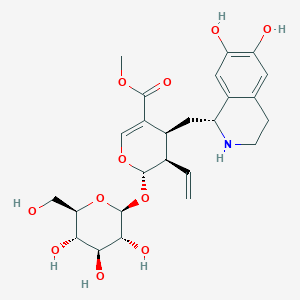
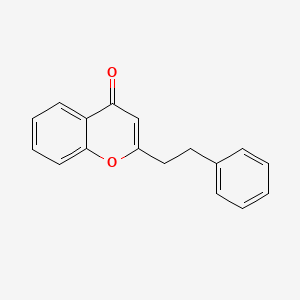
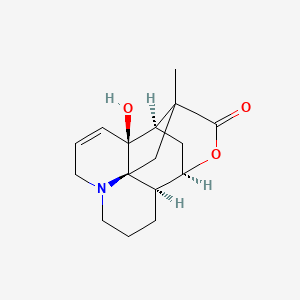
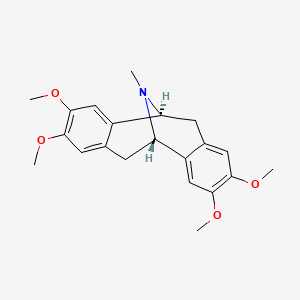




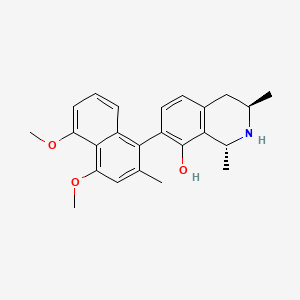
![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)
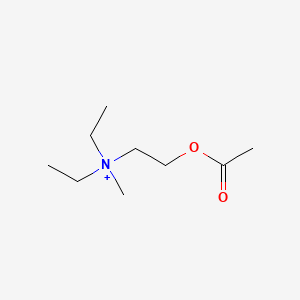
![1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1200911.png)
